molecular formula C17H21N7 B1455035 N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine CAS No. 1352193-42-0

N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine

Cat. No.: B1455035
CAS No.: 1352193-42-0
M. Wt: 323.4 g/mol
InChI Key: VMHSLUNMBSVUFN-UHFFFAOYSA-N
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Description

N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results seen with similar compounds .

Preparation Methods

The synthesis of N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of enaminonitrile with urea in the presence of acetic acid can yield the desired pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods may involve green synthesis techniques to minimize environmental impact .

Chemical Reactions Analysis

N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine has several scientific research applications:

Comparison with Similar Compounds

N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine is unique due to its specific structure and potent inhibitory activity against CDK2. Similar compounds include:

Properties

IUPAC Name

5-N-(1-cycloheptylpyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c18-15-8-7-13(11-19-15)22-17-20-9-12-10-21-24(16(12)23-17)14-5-3-1-2-4-6-14/h7-11,14H,1-6H2,(H2,18,19)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHSLUNMBSVUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C3=NC(=NC=C3C=N2)NC4=CN=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743357
Record name N~5~-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352193-42-0
Record name N~5~-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
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N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
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N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
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N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
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N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
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N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine

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